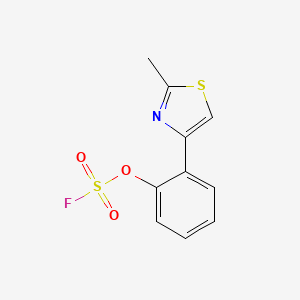
4-(2-Fluorosulfonyloxyphenyl)-2-methyl-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Fluorosulfonyloxyphenyl)-2-methyl-1,3-thiazole, also known as FSPT, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This chemical compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The mechanism of action of 4-(2-Fluorosulfonyloxyphenyl)-2-methyl-1,3-thiazole is not fully understood. However, it has been proposed that 4-(2-Fluorosulfonyloxyphenyl)-2-methyl-1,3-thiazole exerts its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever, and inhibition of COX-2 can lead to a reduction in these symptoms.
Biochemical and Physiological Effects:
4-(2-Fluorosulfonyloxyphenyl)-2-methyl-1,3-thiazole has been found to exhibit a range of biochemical and physiological effects. In animal models, 4-(2-Fluorosulfonyloxyphenyl)-2-methyl-1,3-thiazole has been shown to reduce inflammation, pain, and fever. It has also been found to inhibit the growth of cancer cells in vitro. Additionally, 4-(2-Fluorosulfonyloxyphenyl)-2-methyl-1,3-thiazole has been shown to have a low toxicity profile, making it a promising candidate for further investigation.
实验室实验的优点和局限性
4-(2-Fluorosulfonyloxyphenyl)-2-methyl-1,3-thiazole has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in the lab. It has also been found to exhibit low toxicity, making it safe for use in animal models. However, one limitation of 4-(2-Fluorosulfonyloxyphenyl)-2-methyl-1,3-thiazole is that its mechanism of action is not fully understood, which can make it difficult to design experiments to investigate its therapeutic potential.
未来方向
There are several future directions for research on 4-(2-Fluorosulfonyloxyphenyl)-2-methyl-1,3-thiazole. One area of interest is its potential as a treatment for cancer. Further investigation is needed to determine its efficacy in vivo and to identify any potential side effects. Another area of interest is the development of new synthesis methods for 4-(2-Fluorosulfonyloxyphenyl)-2-methyl-1,3-thiazole that can improve its yield and purity. Additionally, research is needed to better understand the mechanism of action of 4-(2-Fluorosulfonyloxyphenyl)-2-methyl-1,3-thiazole, which can help to guide the design of future experiments.
合成方法
The synthesis of 4-(2-Fluorosulfonyloxyphenyl)-2-methyl-1,3-thiazole involves the reaction of 2-methyl-1,3-thiazole with 2-fluorosulfonyl chloride in the presence of a base. This reaction results in the formation of 4-(2-Fluorosulfonyloxyphenyl)-2-methyl-1,3-thiazole as a white crystalline solid. The yield of 4-(2-Fluorosulfonyloxyphenyl)-2-methyl-1,3-thiazole can be improved by optimizing the reaction conditions such as temperature, time, and concentration.
科学研究应用
4-(2-Fluorosulfonyloxyphenyl)-2-methyl-1,3-thiazole has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. 4-(2-Fluorosulfonyloxyphenyl)-2-methyl-1,3-thiazole has also been investigated for its potential as a treatment for cancer, as it has been found to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
4-(2-fluorosulfonyloxyphenyl)-2-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO3S2/c1-7-12-9(6-16-7)8-4-2-3-5-10(8)15-17(11,13)14/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCZYNHSWDBFRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorosulfonyloxyphenyl)-2-methyl-1,3-thiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-[[2-chloro-6-(3-chloro-4-fluorophenoxy)benzoyl]amino]-1,1-dioxothiolane-2-carboxylate](/img/structure/B7432909.png)


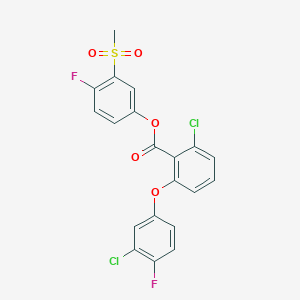


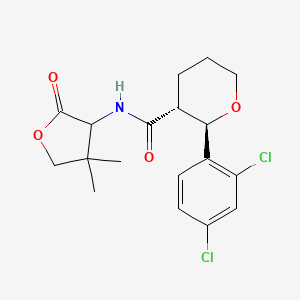

![Methyl 2-[2-(2,4-difluoro-6-methoxyphenyl)morpholin-4-yl]-1,3-benzoxazole-6-carboxylate](/img/structure/B7432964.png)
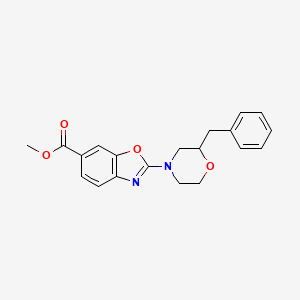
![Ethyl 5-bromo-3-[(3-fluoropyridin-4-yl)sulfanylmethyl]-1-benzofuran-2-carboxylate](/img/structure/B7432974.png)
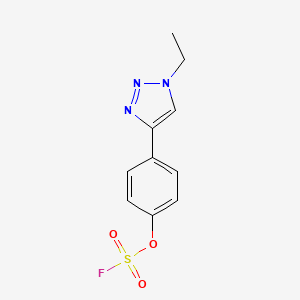
![6-Fluoro-2-[2-[3-(trifluoromethoxy)phenyl]morpholin-4-yl]-1,3-benzoxazole](/img/structure/B7432993.png)
![N-[[1-(4-fluorophenyl)cyclobutyl]methyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B7433012.png)